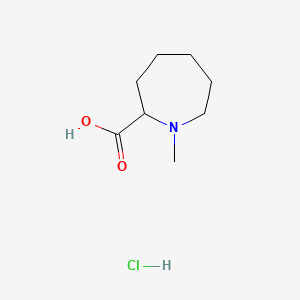

1-Methylazepane-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

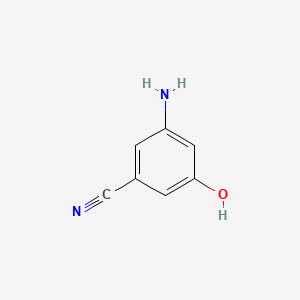

1-Methylazepane-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C8H16ClNO2 . It is a solid substance and its molecular weight is 193.67 . The SMILES string representation of this compound is O=C(O)C1N(CCCCC1)C.[H]Cl .

Molecular Structure Analysis

The molecular structure of 1-Methylazepane-2-carboxylic acid hydrochloride can be represented by the SMILES string O=C(O)C1N(CCCCC1)C.[H]Cl . The InChI representation is 1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis

1-Methylazepane-2-carboxylic acid hydrochloride is a solid substance . The molecular weight of this compound is 193.67 . The empirical formula is C8H16ClNO2 .Scientific Research Applications

Corrosion Inhibition

1-Methylazepane-2-carboxylic acid hydrochloride has not been directly studied; however, related triazepine carboxylate compounds have shown promising results in corrosion inhibition studies for mild steel in acidic environments. Such compounds, including derivatives of triazepine carboxylate, have demonstrated excellent inhibition efficiencies, which depended on the type of substituent present. These findings suggest potential applications for similar carboxylic acid hydrochlorides in protecting metals from corrosion, particularly in industrial settings where acid corrosion is a concern (Alaoui et al., 2018).

Synthesis of Complex Organic Molecules

Research into the synthesis of complex organic molecules has highlighted the utility of compounds structurally related to 1-methylazepane-2-carboxylic acid hydrochloride. For example, studies on the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid demonstrated the effectiveness of lipase-catalyzed regioselective lactamization, a process that could potentially be applied to the synthesis of similar azepane-based compounds. This illustrates the broader applicability of such chemical frameworks in the synthesis of pharmaceuticals and organic materials (Aurell et al., 2014).

Pharmaceutical Research

The structural motif of azepane, as found in 1-methylazepane-2-carboxylic acid hydrochloride, is prevalent in pharmaceutical research. An example includes the synthesis and identification of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. This compound, a regioisomer of besifloxacin, underscores the relevance of azepane derivatives in the development of new antibacterial agents. Such research points towards the potential for 1-methylazepane-2-carboxylic acid hydrochloride to serve as a precursor or analogue in medicinal chemistry (Xia et al., 2013).

Safety and Hazards

According to the safety data sheet, this compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information also includes the following precautionary statements: avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1-methylazepane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHCDXJJVBJPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylazepane-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)